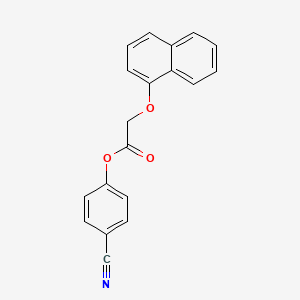
4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate” is a chemical compound that likely contains a cyanophenyl group, a naphthalene group, and an acetate group . The cyanophenyl group consists of a phenyl ring (a six-carbon aromatic ring) with a cyanide (-CN) substituent. The naphthalene group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The acetate group (-OAc) is a common functional group in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the phenyl and naphthalene groups), a nitrile group (-CN), and an ester group (from the acetate). The exact structure would depend on the specific positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
Compounds derived from naphthalene derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives synthesized from o-phenylenediamine and naphthalene-1-acetic acid were evaluated in vitro for anticancer activity, showing promising results against breast cancer cell lines (Salahuddin et al., 2014).
Carbopalladation of Nitriles
The carbopalladation of nitriles, involving (2-Iodophenyl)acetonitrile and internal alkynes, has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, showcasing the potential of naphthalene derivatives in the synthesis of complex organic compounds with high yields and good regioselectivity (Tian, Pletnev, & Larock, 2003).
Antibacterial Evaluation
Novel thiophen-2(5H)-ones derived from naphthalene were synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against Gram-positive organisms, including potent activity against Staphylococcus aureus (Sun et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
(4-cyanophenyl) 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c20-12-14-8-10-16(11-9-14)23-19(21)13-22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTXBMCBFLKUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)


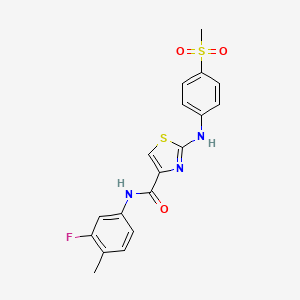
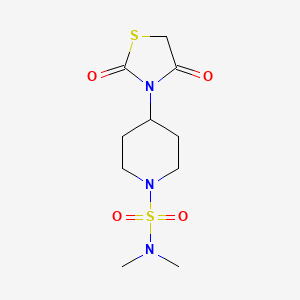
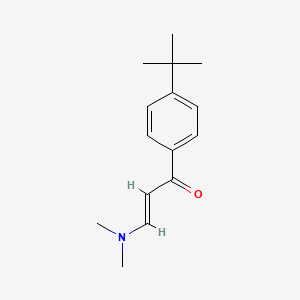
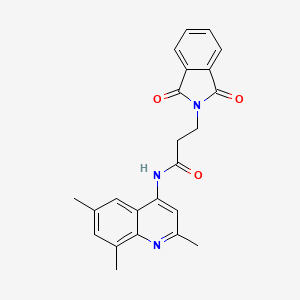
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)
![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)
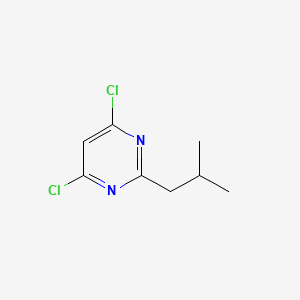
![4-(Dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2557316.png)